Diisopropylmethoxychlorosilane
Description
Diisopropylmethoxychlorosilane (hypothetical structure: (i-Pr)₂Si(OMe)Cl) is an organosilicon compound featuring two isopropyl groups, one methoxy group, and one chlorine atom bonded to a central silicon atom. Chlorosilanes are widely used as silylating agents in organic synthesis, surface modification, and polymer chemistry due to their reactivity with hydroxyl groups. The bulky isopropyl substituents likely confer steric hindrance, moderating reactivity compared to smaller alkyl groups, while the methoxy group may enhance hydrolytic stability relative to dichlorosilanes .
Properties
Molecular Formula |
C7H17ClOSi |
|---|---|
Molecular Weight |
180.75 g/mol |
IUPAC Name |
chloro-methoxy-di(propan-2-yl)silane |
InChI |
InChI=1S/C7H17ClOSi/c1-6(2)10(8,9-5)7(3)4/h6-7H,1-5H3 |
InChI Key |
GEBCYJYHDSODTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Diisopropylmethoxychlorosilane with key analogs from the evidence:
Notes:
- Steric Effects : this compound’s two isopropyl groups create significant steric hindrance, reducing nucleophilic attack rates compared to less hindered analogs like Isopropyldimethylchlorosilane .
- Reactivity : The methoxy group (OMe) is less electrophilic than chlorine, making this compound less reactive toward hydrolysis than dichlorosilanes (e.g., Dimethyl Dichlorosilane, which rapidly hydrolyzes to HCl ).
- Applications : Unlike 3-Methacryloxypropyl Dimethyl Chlorosilane (used in polymer grafting ), this compound’s applications may focus on surface modification where steric bulk is advantageous.
Reactivity and Hydrolysis
- This compound : Predicted to hydrolyze in the presence of moisture, releasing HCl but at a slower rate than dichlorosilanes (e.g., Dimethyl Dichlorosilane, which reacts violently with water ). The methoxy group stabilizes the silicon center, delaying hydrolysis.
- 3-Chloropropylmethyldimethoxysilane : With two methoxy groups, this compound exhibits higher hydrolytic stability, forming siloxane networks more gradually .
Key Research Findings
- Steric Hindrance : Bulky isopropyl groups in this compound may reduce undesired side reactions in selective silylation, similar to Isopropyldimethylchlorosilane’s use in protecting alcohols .
- Thermal Stability : Methoxy groups enhance thermal stability compared to chloro substituents, as seen in 3-Chloropropylmethyldimethoxysilane’s applications in high-temperature coatings .
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